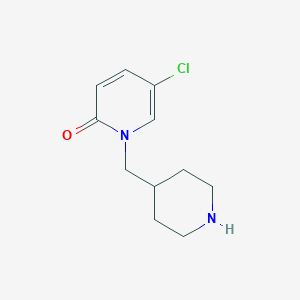
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline
Overview
Description
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline, also known as FMOC-A, is a synthetic compound that has been used in research and development of various pharmaceuticals and biopharmaceuticals. It is an important intermediate in the synthesis of a range of compounds and is used in the production of a variety of drugs, including anti-cancer drugs, antibiotics, and antivirals. FMOC-A is a highly versatile compound and can be used to synthesize a wide range of compounds, including peptides, nucleotides, and other small molecules.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on related compounds has shown significant antimicrobial activities, particularly against Mycobacterium smegmatis. The synthesis of derivatives through various chemical modifications has been explored to evaluate their potential in antimicrobial applications. For example, compounds synthesized from 3,4-difluoro nitrobenzene, upon treatment with different aldehydes and isothiocyanates, have shown high anti-Mycobacterium smegmatis activity (Yolal et al., 2012). This demonstrates the compound's potential in contributing to the development of new antimicrobial agents.
Docking and QSAR Studies for c-Met Kinase Inhibitors
Docking and quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds, to analyze their roles as c-Met kinase inhibitors. These studies help understand the molecular interactions and conformations contributing to high inhibitory activity, offering insights into designing potent inhibitors for cancer therapies (Caballero et al., 2011).
Fluorescence Quenching Studies
The fluorescence quenching studies of boronic acid derivatives by aniline in alcohols have been explored, showing the impact of aniline on the photophysical properties of these compounds. Such studies are crucial for understanding the fundamental properties of fluorescence and can lead to the development of novel fluorescent probes for biological and chemical sensing applications (Geethanjali et al., 2015).
Structural and Spectroscopic Analysis
Computational studies have been employed to analyze the structural and spectroscopic properties of aniline derivatives, including 3-chloro-4-fluoro-aniline. These studies, based on density functional theory (DFT), provide insights into the electronic structure and potential reactivity of such compounds, which are valuable for designing pharmaceuticals with optimized properties (Aziz et al., 2018).
Herbicidal Activity
Novel derivatives have been synthesized and evaluated for their herbicidal activities, indicating that certain compounds exhibit promising activities against dicotyledonous weeds. This research suggests potential applications in agriculture, highlighting the compound's versatility beyond medicinal chemistry (Wu et al., 2011).
Mechanism of Action
Pharmacokinetics (ADME Properties)
- The absorption profile of this compound is not available . Information on tissue distribution is lacking. The metabolic fate of the compound remains unknown. Details regarding excretion are not provided.
Researchers should explore its interactions with specific targets and evaluate its efficacy in relevant biological contexts
properties
IUPAC Name |
3-fluoro-4-(3-methoxyazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-14-8-5-13(6-8)10-3-2-7(12)4-9(10)11/h2-4,8H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAYIUZGBJHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





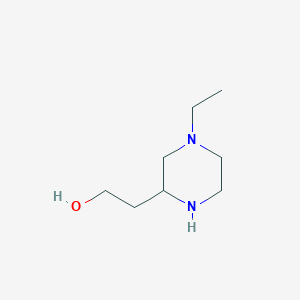

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)

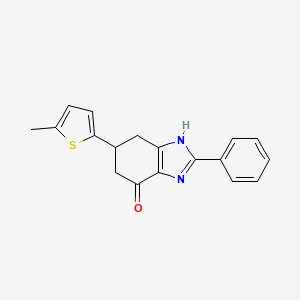
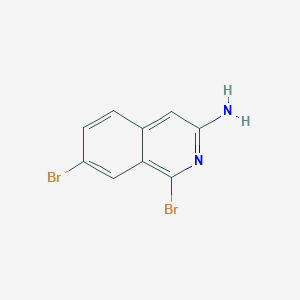
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)
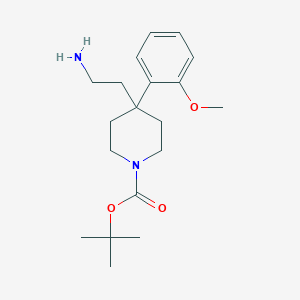
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)
